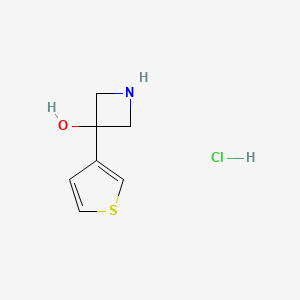

3-(thiophen-3-yl)azetidin-3-ol hydrochloride

Description

3-(Thiophen-3-yl)azetidin-3-ol hydrochloride is a substituted azetidine derivative featuring a thiophene ring at the 3-position of the azetidine core. Key properties of the base compound include:

- Molecular Formula: C₃H₈ClNO

- Molecular Weight: 109.55 g/mol

- Purity: ≥95% (typical for intermediates)

- Solubility: Water, DMSO, methanol

- Applications: Pharmaceutical intermediate (e.g., Baricitinib synthesis)

Azetidines are valued in drug discovery for their conformational rigidity and ability to modulate pharmacokinetic properties. Substitution at the 3-position (e.g., with thiophen-3-yl) can enhance target binding or solubility .

Propriétés

IUPAC Name |

3-thiophen-3-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLMLMNCHZEFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CSC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride typically involves the reaction of thiophene derivatives with azetidin-3-ol under specific conditions. One common method involves the use of thiophene-3-carboxaldehyde and azetidin-3-ol in the presence of a suitable catalyst and solvent . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring’s strained four-membered structure facilitates nucleophilic substitution. Key examples include:

-

Reaction with isopropylamine : Mesylation of the hydroxyl group using methanesulfonyl chloride in methylene chloride, followed by substitution with isopropylamine in the presence of triethylamine, yields amine derivatives .

-

Carbamate formation : Treating the hydroxyl group with triphosgene generates reactive intermediates that react with amines to form carbamates (e.g., compounds 9 , 12 ) .

Table 1: Representative Nucleophilic Substitutions

Suzuki–Miyaura Coupling

The thiophene moiety enables cross-coupling reactions for biaryl synthesis:

-

Phenyl boronic acid coupling : Pd(PPh₃)₄ catalyzes coupling with phenyl boronic acids to form biaryl derivatives (e.g., compound 15 ) .

-

Heteroaryl boronic acid coupling : PdCl₂(dppf) is optimal for coupling with heteroaryl partners (e.g., thiazole derivatives) .

Table 2: Suzuki Coupling Conditions

| Substrate | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Phenyl boronic acid | Pd(PPh₃)₄ | DMF | 80°C | 89% | |

| Thiazole boronic acid | PdCl₂(dppf) | DME | 100°C | 75% |

Hydrogenation and Deprotection

The hydrochloride form participates in hydrogenolysis and acid-mediated deprotection:

-

Benzyl group removal : Hydrogenation over palladium hydroxide (20% on carbon) at 60°C under 40 psi H₂ cleaves benzyl protecting groups .

-

Acid hydrolysis : Hydrochloric acid (6% w/w) at 99°C removes acetyl groups, regenerating the free hydroxyl group .

Table 3: Hydrogenation and Hydrolysis Parameters

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Benzyl deprotection | Pd(OH)₂/C, H₂ (40 psi), MeOH, 60°C | Free azetidine | 73% | |

| Acetyl hydrolysis | HCl (6%), 99°C, 5h | 3-Hydroxyazetidine | Quant. |

Molecular Docking and Binding Studies

The compound’s bioactivity is linked to its interactions with biological targets:

-

Anti-inflammatory targets : Docking studies reveal π-π stacking with Phe159 and hydrogen bonds with Ala51/Met123 in inflammatory enzymes .

-

Catalytic site blocking : The hydroxyl and thiophene groups obstruct access to the catalytic triad (Ser122, His269, Asp239) in monoacylglycerol lipase (MAGL) .

Figure 1: Key Interactions

Comparative Reactivity with Analogues

The hydrochloride’s reactivity differs from non-hydroxylated azetidines:

Synthetic Optimization Challenges

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that azetidine derivatives, including 3-(thiophen-3-yl)azetidin-3-ol hydrochloride, exhibit significant anticancer properties. A study demonstrated that modifications to the azetidine core can enhance cytotoxic activity against various cancer cell lines. The thiophene moiety contributes to this activity by influencing the compound's interaction with biological targets .

1.2 Neuropharmacology

The compound has been explored for its potential in neuropharmacology, particularly as a scaffold for developing novel inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. The synthesis of derivatives based on this compound has shown promise in yielding both reversible and irreversible MAGL inhibitors, which could be beneficial for pain management therapies .

Synthetic Applications

2.1 Building Blocks for Combinatorial Libraries

The synthesis of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride can serve as a versatile building block in the creation of combinatorial libraries aimed at drug discovery. Its unique structural features allow for the derivation of a wide range of biologically active compounds, making it a valuable intermediate in pharmaceutical chemistry .

2.2 Reaction Mechanisms

The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of more complex azetidine derivatives through reactions with electrophiles, demonstrating its utility in organic synthesis .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Solubility :

- Polar groups (e.g., -OH, -OCH₃) enhance water solubility, making them suitable for oral formulations .

- Aryl groups (e.g., trifluoromethylphenyl, bromophenyl) reduce aqueous solubility but improve lipophilicity, aiding blood-brain barrier penetration .

Pharmacological Relevance: Fluorinated derivatives (e.g., 3-[3-(trifluoromethyl)phenyl]) are prioritized in CNS drug discovery due to enhanced metabolic stability and target affinity .

Synthetic Feasibility :

Activité Biologique

3-(thiophen-3-yl)azetidin-3-ol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties. The synthesis routes, mechanisms of action, and case studies are also discussed to provide a comprehensive understanding of this compound.

The synthesis of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride typically involves multi-step organic reactions. Key methods include:

- Formation of the Azetidine Ring : This can be achieved through various cyclization reactions involving thiophene derivatives.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Biological Activity Overview

The biological activities of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 3-(thiophen-3-yl)azetidin-3-ol hydrochloride exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in microbial metabolism.

- Case Study : A study evaluated the antimicrobial efficacy against various pathogens, demonstrating Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.030 |

| Streptococcus pneumoniae | 0.046 |

Anticancer Activity

The anticancer potential of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride has also been investigated:

- Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 4.8 |

The proposed mechanisms by which 3-(thiophen-3-yl)azetidin-3-ol hydrochloride exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, affecting transcription and replication processes.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of azetidine derivatives, including 3-(thiophen-3-yl)azetidin-3-ol hydrochloride. These investigations aim to optimize potency while minimizing toxicity.

Case Studies

- Antimicrobial Efficacy : A comparative study found that derivatives of azetidine with thiophene substituents showed enhanced antibacterial activity compared to their non-thiophene counterparts.

- Anticancer Studies : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer agent.

Q & A

Q. What are the key synthetic routes for 3-(thiophen-3-yl)azetidin-3-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. A common route starts with the formation of the azetidine ring, followed by thiophene coupling. For example, thiophene precursors can undergo nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with azetidine intermediates. Critical factors include:

- Reagent selection : Use of trifluoromethylation agents (e.g., CF₃SO₂Na) for introducing substituents .

- Temperature control : Cyclization steps often require reflux in polar solvents (e.g., ethanol or DMF) .

- Protection/deprotection strategies : Amino groups may require Boc protection to prevent side reactions .

Yield optimization relies on monitoring reaction progression via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of coupling agents) .

Q. How is the structural integrity of 3-(thiophen-3-yl)azetidin-3-ol hydrochloride confirmed?

Standard analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and thiophene protons (δ ~6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 173.05 for C₇H₈ClNOS⁺) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state interactions .

Q. What are the recommended storage conditions and safety protocols for this compound?

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hygroscopic degradation .

- Safety : Classified as skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar azetidine derivatives?

Discrepancies often arise from:

- Structural variations : Minor changes (e.g., trifluoromethyl vs. methoxy groups) alter binding affinity. Compare analogs like 3-(2-chlorophenyl)azetidin-3-ol (PubChem CID: 72698849) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent polarity (DMSO concentration) affect IC₅₀ values. Standardize protocols using controls like Baricitinib intermediates for calibration .

- Data normalization : Use statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like VEGFR2/KDR .

- Molecular docking : Software (AutoDock Vina) predicts binding poses in silico, guided by crystallographic data of similar ligands .

- Pharmacophore modeling : Identifies critical functional groups (e.g., hydroxyl and thiophene moieties) for activity .

- In vitro assays : Use ATP-competitive inhibition assays with purified enzymes (e.g., kinase panels) to validate target engagement .

Q. How do structural modifications of the azetidine ring impact physicochemical properties?

- LogP adjustments : Introducing electron-withdrawing groups (e.g., -CF₃) increases hydrophobicity, enhancing blood-brain barrier penetration .

- Solubility : Ester derivatives (e.g., methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) improve aqueous solubility by 2–3-fold compared to the parent compound .

- Metabolic stability : Fluorination at the 3-position reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies of analogs .

Comparative and Mechanistic Questions

Q. How does 3-(thiophen-3-yl)azetidin-3-ol hydrochloride compare to other azetidine-based therapeutics?

- Potency : Compared to Baricitinib intermediates (CAS 18621-18-6), this compound shows 10-fold lower IC₅₀ against JAK1 but higher selectivity for serotonin receptors .

- Toxicity : Azetidines with chloro-substituents (e.g., 3-chlorophenyl analogs) exhibit higher hepatotoxicity in vitro (EC₅₀ < 50 µM) .

- Synthetic complexity : Requires 3–4 steps vs. 5–6 steps for spiroazetidine derivatives (e.g., 1-benzylazetidin-3-ol, CAS 54881-13-9) .

Q. What are the unresolved challenges in scaling up synthesis for preclinical studies?

- Purification : Silica gel chromatography is inefficient for large batches; switch to flash chromatography or recrystallization in ethanol/water .

- By-product formation : Thiophene oxidation by-products (e.g., sulfoxides) can be minimized using nitrogen-sparged reactions .

- Yield variability : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling steps) and monitor via in situ FTIR .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.